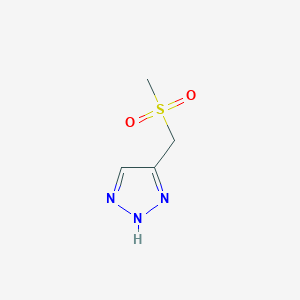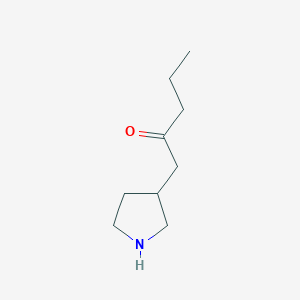
1-(Pyrrolidin-3-yl)pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrrolidin-3-yl)pentan-2-one is a synthetic compound belonging to the class of cathinones, which are derivatives of cathinone, a natural alkaloid found in the khat plant
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-3-yl)pentan-2-one typically involves the reaction of a pyrrolidine derivative with a pentanone precursor. One common method is the reductive amination of 3-pyrrolidinone with 2-pentanone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyrrolidin-3-yl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter systems.
Medicine: Explored for its potential use as a central nervous system stimulant and in the treatment of certain medical conditions.
Mécanisme D'action
The mechanism of action of 1-(Pyrrolidin-3-yl)pentan-2-one involves its interaction with neurotransmitter systems in the brain. It is known to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing effects similar to those of other stimulant drugs .
Comparaison Avec Des Composés Similaires
1-(Pyrrolidin-3-yl)pentan-2-one can be compared with other similar compounds, such as:
- Alpha-pyrrolidinopentiophenone (alpha-PVP)
- Alpha-pyrrolidinobutiophenone (alpha-PBP)
- Alpha-pyrrolidinohexanophenone (alpha-PHP)
These compounds share a similar pyrrolidine ring structure but differ in their alkyl chain length and substitution patterns.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-pyrrolidin-3-ylpentan-2-one |
InChI |
InChI=1S/C9H17NO/c1-2-3-9(11)6-8-4-5-10-7-8/h8,10H,2-7H2,1H3 |
Clé InChI |
LKUYBZGNKGUVRV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)CC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




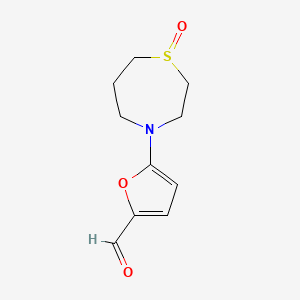

![Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine](/img/structure/B13163240.png)
![N-Methylbicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B13163247.png)
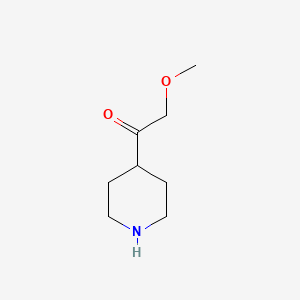
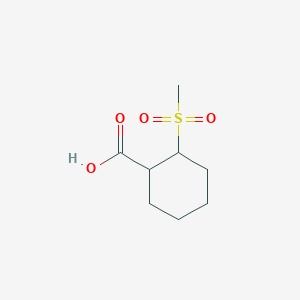
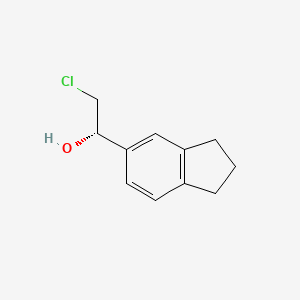


![5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13163305.png)

